

# JNJ-6379 (Amivantamab): A Comprehensive Technical Guide to its Dual Mechanism of Action

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## Compound of Interest

Compound Name: JNJ-6379

Cat. No.: B1574635

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## Executive Summary

Amivantamab, also known as JNJ-61186372 and marketed as RYBREVANT®, is a first-in-class, fully human, low-fucose, IgG1-based bispecific antibody. It is engineered to simultaneously target the epidermal growth factor receptor (EGFR) and the mesenchymal-epithelial transition factor (c-Met). This dual-targeting mechanism is designed to overcome resistance to EGFR-targeted therapies and provide a more durable anti-tumor response in cancers with specific genetic alterations, particularly in non-small cell lung cancer (NSCLC). This document provides an in-depth technical overview of the core mechanisms of action of amivantamab, supported by quantitative data, experimental methodologies, and visual representations of the signaling pathways and molecular interactions.

## Dual Targeting of EGFR and c-Met

Amivantamab's primary mechanism of action involves its concurrent binding to the extracellular domains of both EGFR and c-Met.<sup>[1][2]</sup> This simultaneous engagement is critical for its therapeutic efficacy, as it addresses both primary oncogenic signaling and pathways of acquired resistance.

## Inhibition of Ligand-Dependent Signaling

By binding to EGFR and c-Met, amivantamab physically obstructs the binding of their respective ligands, such as epidermal growth factor (EGF) and hepatocyte growth factor (HGF). This blockade prevents receptor dimerization and subsequent autophosphorylation, thereby inhibiting the activation of downstream signaling cascades, including the PI3K-AKT, MAPK, and JAK-STAT pathways, which are crucial for tumor cell proliferation, survival, and invasion.<sup>[1][2]</sup>

## Receptor Degradation

Beyond simple ligand blockade, amivantamab actively promotes the downregulation and degradation of both EGFR and c-Met receptors.<sup>[1][3]</sup> Upon binding, the antibody-receptor complex is internalized, leading to lysosomal degradation of the receptors. This reduction in the total cellular pool of EGFR and c-Met further diminishes the oncogenic signaling capacity of the tumor cells.

## Immune-Mediated Tumor Cell Killing

Amivantamab is designed with a low-fucose Fc region, a modification that enhances its binding affinity to Fcγ receptors (FcγRIIIa) on immune effector cells, such as Natural Killer (NK) cells and macrophages.<sup>[2][3]</sup> This enhanced binding potentiates two key immune-mediated mechanisms of action:

## Antibody-Dependent Cellular Cytotoxicity (ADCC)

The increased affinity for FcγRIIIa on NK cells leads to potent antibody-dependent cellular cytotoxicity (ADCC).<sup>[1][3]</sup> When amivantamab is bound to a tumor cell, the Fc region acts as a bridge, recruiting NK cells to the tumor site. The activated NK cells then release cytotoxic granules, including perforin and granzymes, which induce apoptosis in the cancer cell.<sup>[3]</sup>

## Trogocytosis

Amivantamab also mediates trogocytosis, a process where macrophages physically extract and internalize membrane fragments from the tumor cell, including the antibody-receptor complexes. This process contributes to the degradation of EGFR and c-Met and can lead to tumor cell death.<sup>[3]</sup>

## Overcoming Resistance Mechanisms

The dual-targeting strategy of amivantamab is particularly effective in overcoming common mechanisms of resistance to EGFR tyrosine kinase inhibitors (TKIs). c-Met amplification is a known bypass signaling pathway that can mediate resistance to EGFR-targeted therapies.<sup>[1]</sup> By simultaneously inhibiting both EGFR and c-Met, amivantamab can effectively shut down this escape route. Furthermore, its unique extracellular binding site allows it to be active against EGFR exon 20 insertion mutations, which are often resistant to conventional TKIs due to steric hindrance in the ATP-binding pocket.<sup>[1]</sup>

## Quantitative Data Summary

Parameter	Value	Cell Line(s)	Reference
Clinical Efficacy (CHRYSLIS Trial)			
Overall Response Rate (ORR) in EGFR exon 20 insertion NSCLC	40%	Patients previously treated with platinum chemotherapy	[1]
Median Duration of Response (mDOR)	11.1 months	Patients previously treated with platinum chemotherapy	[1]
Median Progression-Free Survival (mPFS)	8.3 months	Patients previously treated with platinum chemotherapy	[1]
Clinical Efficacy (PAPILLON Trial)			
Median Progression-Free Survival (mPFS) with amivantamab + chemotherapy	11.4 months	First-line EGFR exon 20 insertion NSCLC	[1]
Hazard Ratio for progression or death	0.40	First-line EGFR exon 20 insertion NSCLC	[1]
Clinical Efficacy (MARIPOSA Trial)			
Median Progression-Free Survival (mPFS) with amivantamab + lazertinib	23.7 months	Treatment-naïve common EGFR-mutated NSCLC	[1]
Hazard Ratio for progression or death	0.70	Treatment-naïve common EGFR-mutated NSCLC	[1]

## Key Experimental Protocols

### Antibody-Dependent Cellular Cytotoxicity (ADCC) Assay

**Objective:** To quantify the ability of amivantamab to induce NK cell-mediated killing of tumor cells.

**Methodology:**

- **Target Cell Preparation:** Tumor cell lines expressing EGFR and/or c-Met (e.g., H292, H1975) are labeled with a fluorescent dye (e.g., calcein-AM) or a radioactive isotope (e.g., <sup>51</sup>Cr).<sup>[2]</sup>
- **Effector Cell Preparation:** NK cells are isolated from peripheral blood mononuclear cells (PBMCs) of healthy donors.
- **Co-culture:** Labeled target cells are incubated with varying concentrations of amivantamab or a control antibody. Effector cells are then added at a specific effector-to-target (E:T) ratio.
- **Incubation:** The co-culture is incubated for a set period (e.g., 4 hours) to allow for cell lysis.
- **Data Acquisition:** The release of the fluorescent dye or radioactive isotope into the supernatant is measured, which is proportional to the extent of cell lysis.
- **Analysis:** The percentage of specific lysis is calculated by subtracting the spontaneous release (target cells alone) from the experimental release and dividing by the maximum release (target cells lysed with detergent).

### Receptor Downregulation Assay

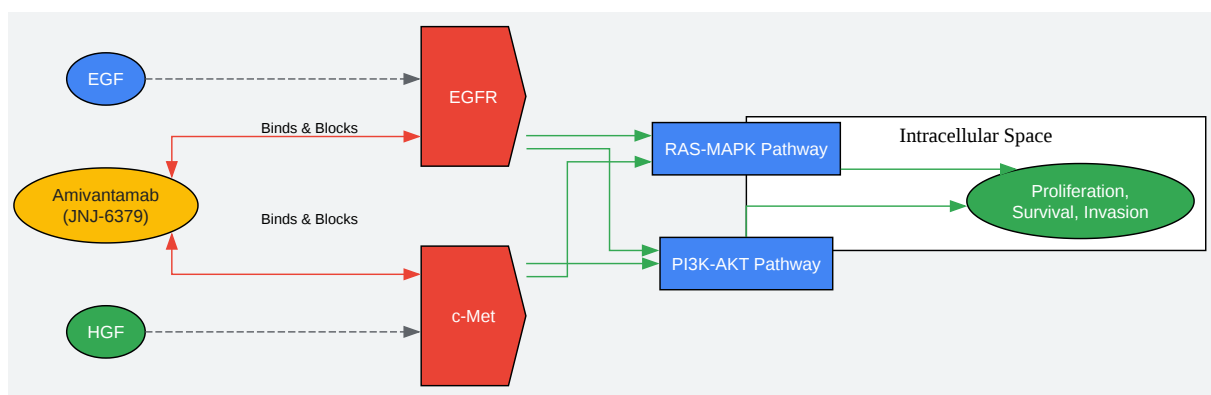
**Objective:** To measure the amivantamab-induced reduction of EGFR and c-Met protein levels on the cell surface.

**Methodology:**

- **Cell Treatment:** Tumor cells are treated with amivantamab or a control antibody for various time points.
- **Cell Staining:** Cells are stained with fluorescently labeled antibodies specific for the extracellular domains of EGFR and c-Met.

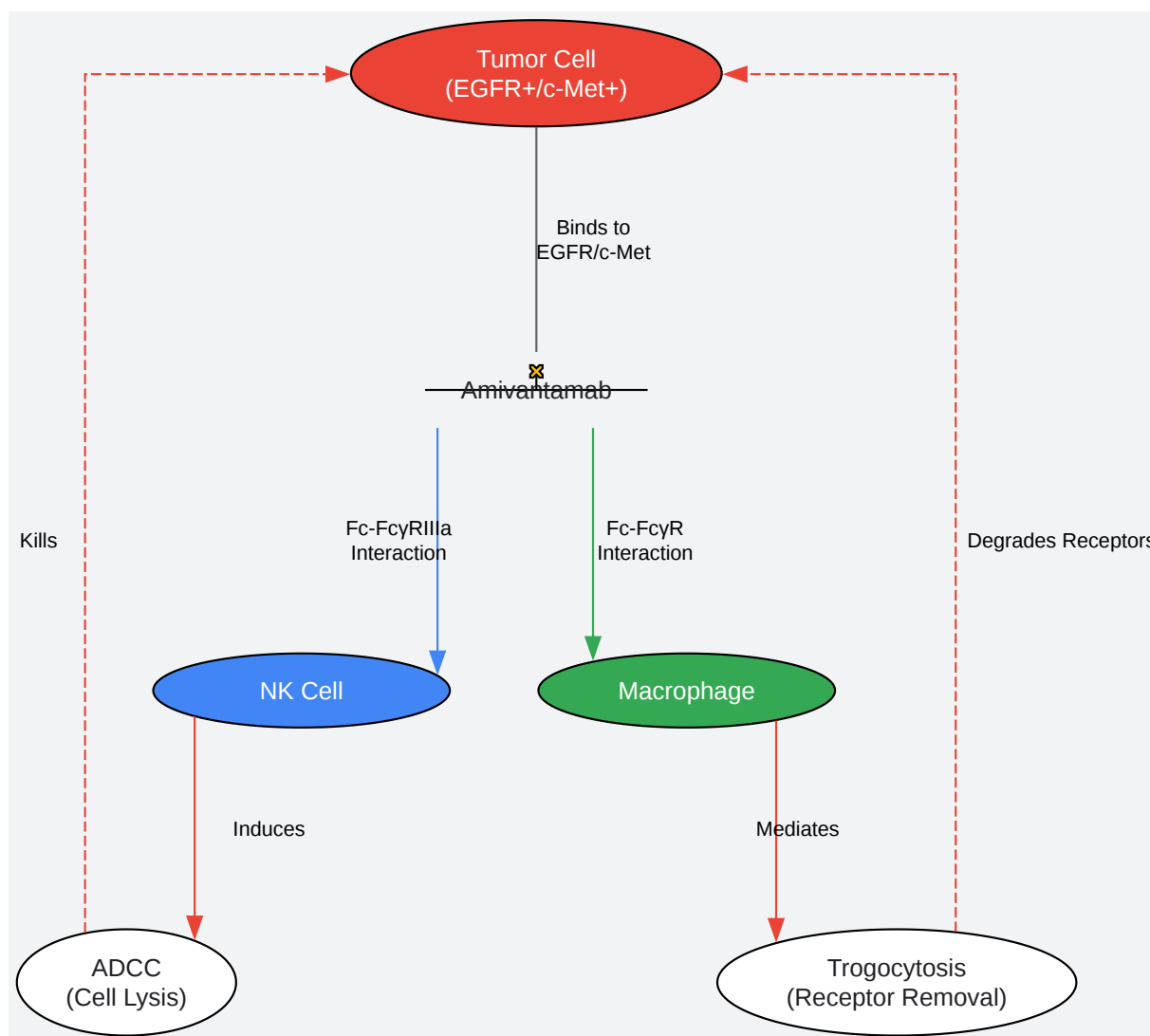
- Flow Cytometry: The mean fluorescence intensity (MFI) of the stained cells is measured using a flow cytometer.
- Analysis: A decrease in MFI in the amivantamab-treated cells compared to the control-treated cells indicates receptor downregulation.

## Visualizations



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Caption: Amivantamab simultaneously binds to EGFR and c-Met, blocking ligand binding and inhibiting downstream signaling pathways.



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Caption: Amivantamab's Fc region engages immune cells, leading to ADCC by NK cells and trogocytosis by macrophages.

## Conclusion

Amivantamab represents a significant advancement in the treatment of EGFR-driven cancers, particularly those with challenging resistance mechanisms. Its dual-targeting of EGFR and c-

Met, combined with its ability to harness the immune system, provides a multi-pronged attack on tumor cells. The robust clinical data, especially in EGFR exon 20 insertion-mutated NSCLC, underscores the success of this therapeutic strategy. Further research and clinical trials are ongoing to explore the full potential of amivantamab in various cancer types and in combination with other anti-cancer agents.

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## References

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